(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
The compound "(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" features a 4,5-dihydro-1H-imidazole core, a partially saturated heterocyclic ring known for conformational flexibility and diverse pharmacological applications. Key structural elements include:
- A 2,5-dimethylbenzylthio group at position 2 of the imidazole, introducing steric bulk and lipophilicity.
This hybrid structure combines sulfur-containing and sulfonamide functionalities, which are often leveraged in drug design to modulate solubility, stability, and target binding .
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-5-6-18(2)20(15-17)16-30-23-24-11-14-26(23)22(27)19-7-9-21(10-8-19)31(28,29)25-12-3-4-13-25/h5-10,15H,3-4,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEAMDAYLOUUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , also referred to as L18902 , is a complex organic molecule that has attracted attention due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 256.8 g/mol. The structure features a thioether linkage and an imidazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClN2S |
| Molecular Weight | 256.8 g/mol |
| Purity | 95% |
| CAS Number | 1351596-12-7 |
| IUPAC Name | 2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride |
The precise mechanisms of action for this compound remain under investigation; however, its structural components suggest several potential pathways:
- Nitric Oxide Synthase Inhibition : Similar compounds have been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammation and tumorigenesis .
- Interaction with Biological Targets : The imidazole moiety can interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence signaling pathways related to inflammation and cell proliferation.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that imidazole derivatives can possess antimicrobial activity, which may be relevant for developing new antibiotics .
- Anti-inflammatory Effects : By inhibiting iNOS, the compound may reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8, thus exerting anti-inflammatory effects .
- Potential Antitumor Activity : The modulation of nitric oxide levels can influence tumor growth dynamics, suggesting a potential role in cancer treatment strategies.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity : A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption and inhibition of metabolic processes .
- Inflammation Model Research : In an animal model of inflammation, administration of similar imidazole compounds resulted in decreased levels of inflammatory markers and improved clinical outcomes .
- Cell Proliferation Studies : Research found that certain derivatives inhibited cell proliferation in cancer cell lines by inducing apoptosis through nitric oxide-mediated pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound features an imidazole ring, which is known for its biological activity. The presence of a thioether group and a sulfonamide moiety enhances its interaction with biological targets. The molecular formula is C18H24N4O2S2, and it has a molecular weight of approximately 384.54 g/mol.
Pharmacological Applications
-
Anticancer Activity :
- Research has indicated that imidazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study on related imidazole compounds demonstrated their ability to inhibit tumor growth in vivo, suggesting that the target compound may have similar effects due to structural similarities .
-
Antimicrobial Properties :
- Imidazole derivatives are often explored for their antimicrobial activities. The thioether group in this compound may enhance its ability to penetrate bacterial membranes, making it a candidate for further investigation as an antibacterial agent .
- Preliminary studies have shown that compounds with similar structures possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
-
Neurological Applications :
- The pyrrolidine sulfonamide component suggests potential applications in treating neurological disorders. Research indicates that compounds with such structures can modulate neurotransmitter systems, particularly those involving serotonin receptors .
- Case studies have shown promising results in using imidazole derivatives for neuroprotection and cognitive enhancement in animal models.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole derivatives:
Key Observations:
Thioether vs. Thiophene: The 2,5-dimethylbenzylthio group in the target differs from thiophene-containing imidazoles (e.g., Entry 2) by providing a non-aromatic sulfur linkage, which may reduce π-stacking interactions but improve metabolic stability .
Sulfonamide Functionality : The pyrrolidine sulfonamide in the target contrasts with nitro groups in ’s compounds. Sulfonamides typically enhance aqueous solubility and enable hydrogen bonding, whereas nitro groups are electron-withdrawing and may confer redox activity .
Synthetic Routes : The target’s synthesis likely parallels TDAE-mediated alkylation (as in ) or nucleophilic substitution reactions, given the presence of a thioether and sulfonamide .
Research Findings and Implications
Physicochemical and Pharmacological Insights
- Solubility : The pyrrolidine sulfonamide group in the target compound likely improves solubility compared to purely aromatic imidazoles (e.g., 4,5-diphenyl derivatives), which are highly lipophilic .
- Bioactivity : While nitroimidazoles () exhibit antimicrobial activity, the target’s sulfonamide group may redirect its mechanism toward enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
- Stability : The thioether linkage may confer resistance to oxidative degradation compared to sulfides or disulfides, as seen in sulfur-containing heterocycles .
Computational Modeling (Inferred from )
Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could model the electronic properties of the target’s sulfonamide and thioether groups, predicting charge distribution and reactivity .
Preparation Methods
Formation of the Dihydroimidazole Core
The 4,5-dihydro-1H-imidazole scaffold is typically synthesized via cyclocondensation of ethylenediamine with a carbonyl source. For example, reaction with carbon disulfide under basic conditions yields 2-mercapto-4,5-dihydro-1H-imidazole.
Reaction Conditions :
Thioether Formation
The mercapto group undergoes nucleophilic substitution with 2,5-dimethylbenzyl chloride. This step parallels the coupling of chloromethylpyridines with mercaptobenzimidazoles as described in US6245913B1.
Optimized Protocol :
- 2-Mercapto-4,5-dihydro-1H-imidazole (1.0 eq), 2,5-dimethylbenzyl chloride (1.1 eq)
- Base: K₂CO₃ (2.5 eq)
- Solvent: Dichloromethane (DCM) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
- Temperature: 25°C, 12 hours
- Yield: 85–90%
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride
Sulfonylation of 4-Chlorobenzoic Acid
Chlorosulfonation of 4-chlorobenzoic acid introduces the sulfonyl chloride moiety, followed by amine substitution with pyrrolidine.
Step 1: Chlorosulfonation
- 4-Chlorobenzoic acid (1.0 eq), chlorosulfonic acid (3.0 eq)
- Temperature: 0–5°C, 2 hours
- Product: 4-(Chlorosulfonyl)benzoic acid (Yield: 65%)
Step 2: Amine Substitution
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride:
- 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq), SOCl₂ (3.0 eq)
- Solvent: Toluene, reflux for 3 hours
- Yield: 95%
Coupling of Intermediates via Ketone Formation
The final step involves Friedel-Crafts acylation or nucleophilic acyl substitution. US6245913B1 highlights the utility of acyl chlorides in forming ketones under mild conditions.
Procedure :
- 2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole (1.0 eq), 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.1 eq)
- Base: Triethylamine (2.5 eq)
- Solvent: DCM, 0°C → 25°C, 6 hours
- Work-up: Aqueous NaHCO₃ wash, drying (MgSO₄), column chromatography (SiO₂, ethyl acetate/hexane)
- Yield: 75–80%
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents on the benzyl and sulfonamide groups may slow acylation. Using excess acyl chloride (1.2 eq) and prolonged reaction times (8–12 hours) improves yields.
- Purification : Intermediate hydrochloride salt formation (e.g., treating thioether with HCl gas) enhances crystallinity, as noted in US6245913B1.
- Oxidative Byproducts : Thioether oxidation to sulfoxides is mitigated by inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT).
Scalability and Industrial Feasibility
The described route is scalable to kilogram-scale with modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
